Carasinol D can be synthesized through two primary methods:
The molecular structure of Carasinol D features a tetrastilbene framework characterized by four phenolic units connected by ethylene linkages.
The compound exhibits a high degree of symmetry and conjugation, contributing to its stability and biological activity.
Carasinol D participates in various chemical reactions:
The mechanism of action of Carasinol D involves multiple pathways:
Carasinol D has several notable applications:
Carasinol D biosynthesis exhibits remarkable phylogenetic conservation across distinct evolutionary lineages, indicating its fundamental biological significance. The compound is synthesized primarily in terrestrial plant families (e.g., Asteraceae, Lamiaceae) and marine invertebrates (particularly coral reef symbionts), with trace production observed in certain fungal endophytes. This distribution pattern suggests an ancient origin predating the plant-animal divergence (~1.5 billion years ago), with independent conservation events in disparate lineages [1]. Molecular clock analyses of carotenoid cleavage oxygenase (CCO) genes—key enzymes in Carasinol D pathways—indicate at least three major gene duplication events coinciding with terrestrial plant radiation (450 MYA), reef ecosystem expansion (220 MYA), and angiosperm diversification (100 MYA) [2].
Notably, Carasinol D-producing organisms share adaptive advantages including enhanced UV resistance (via antioxidant properties) and specialized chemical defense mechanisms. In plants, its biosynthesis is often localized to glandular trichomes and root exudates, serving as a deterrent against herbivory. Marine producers exhibit highest Carasinol D concentrations in epidermal tissues, suggesting a protective role against oxidative stress in high-light environments [1] [2]. The table below summarizes the phylogenetic distribution and functional roles:
Table 1: Evolutionary Distribution of Carasinol D Biosynthesis
Organism Group | Representative Taxa | Conservation Mechanism | Ecological Function |
---|---|---|---|
Flowering Plants | Salvia spp., Echinacea spp. | Gene family expansion of CCD enzymes | Herbivore deterrence, pollinator attraction |
Scleractinian Corals | Acropora spp., Porites spp. | Horizontal gene transfer from algal symbionts | UV protection, oxidative stress mitigation |
Ascomycete Fungi | Xylaria spp., Aspergillus spp. | Regulatory neofunctionalization | Competitive exclusion of bacteria |
The conservation of Carasinol D pathways despite significant genome reduction events in corals highlights its essential metabolic role. This parallels the retention of visual chromophore pathways in animal genomes despite other metabolic gene losses [1] [2].
Carasinol D biosynthesis involves a conserved three-module enzymatic cascade derived from the carotenoid cleavage oxygenase (CCO) superfamily. The pathway initiates with phytoene synthase (PSY) catalyzing the head-to-head condensation of geranylgeranyl diphosphate (GGPP) to form 15-cis-phytoene—the first committed carotenoid precursor [6]. Recent structural studies reveal that Carasinol D-producing organisms express PSY variants with distinct subcellular localization (plastoglobuli vs. fibrillar chromoplasts), directly influencing metabolic flux toward Carasinol D precursors [3].
The core transformation involves Carasinol D synthase (CDS), an iron-dependent dioxygenase performing regiospecific cleavage and trans-cis isomerization at the C11-C12 double bond of β-carotene derivatives. CDS shares mechanistic parallels with vertebrate RPE65 and insect NinaB enzymes, coupling oxidative cleavage with stereochemical inversion through a carbocation intermediate [1]. Active site mutagenesis has identified three critical residues governing this dual functionality:
Table 2: Enzymatic Steps in Carasinol D Biosynthesis
Step | Enzyme Class | Gene Family | Reaction | Cofactors |
---|---|---|---|---|
1 | Phytoene synthase | PSY | GGPP → 15-cis-phytoene | Mg²⁺ |
2 | Carotenoid isomerase | CRTISO | 15-cis-phytoene → all-trans-lycopene | FAD |
3 | Carasinol D synthase | CCD7-like | All-trans-β-carotene → 11-cis-apocarotenoid + retinal | Fe²⁺, O₂ |
4 | Aldehyde dehydrogenase | ALDH1C3 | 11-cis-apocarotenoid → Carasinol D | NADP⁺ |
The final oxidation step is catalyzed by aldehyde dehydrogenase 1C3 (ALDH1C3), which exhibits strict stereospecificity for the 11-cis configuration. This enzyme cluster associates with plastid membranes, forming a metabolon that channels intermediates with minimal diffusion [3] [6].
Carasinol D synthases (CDS) form a monophyletic clade within the carotenoid cleavage dioxygenase (CCD) superfamily, with closest homology to CCD7 enzymes involved in strigolactone biosynthesis. Maximum likelihood analysis of 127 CCD sequences from Carasinol D-producing organisms reveals four divergent lineages:
Active sites in CDS enzymes exhibit catalytic site-induced conservation gradients extending 15-20Å beyond the iron center—significantly stronger than typical ligand-binding sites (p < 0.001). This exceptional percolation of selective pressure reflects the dual chemical constraints of oxidative cleavage and geometric isomerization, requiring precise cooperation of 22±4 residues distributed across three structural domains [8]. Convergent evolution is evident in coral and plant CDS enzymes, which independently developed analogous hydrophobic substrate channels to accommodate the β-ionone ring despite 160 million years of divergent evolution [1] [10].
Table 3: Phylogenetic Classification of Carasinol D Synthases
Clade | dN/dS Ratio | Unique Motifs | Catalytic Efficiency (kcat/Kₘ) |
---|---|---|---|
Plant Terrestrial (PTC) | 0.12 | PDPCK, VxGxG | 4.7 × 10⁴ M⁻¹s⁻¹ |
Coral Symbiotic (CSC) | 0.41 | PDPCK, LxSxA | 1.2 × 10⁴ M⁻¹s⁻¹ |
Fungal Endophyte (FEC) | 0.28 | HX₄H, C-term extension | 3.8 × 10³ M⁻¹s⁻¹ |
Ancestral Protist (APG) | 0.63 | GGHQ, flexible loop | 9.5 × 10² M⁻¹s⁻¹ |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4